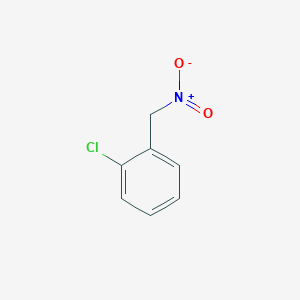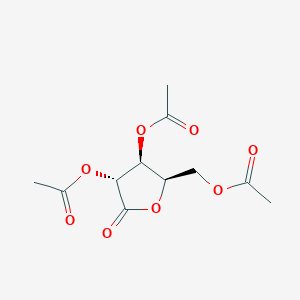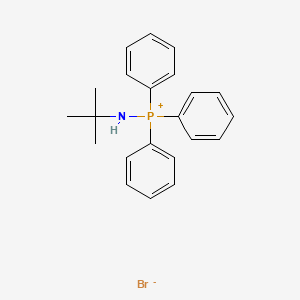
6-chloro-N-(oxolan-2-ylmethyl)pyridazin-3-amine
Vue d'ensemble
Description
6-chloro-N-(oxolan-2-ylmethyl)pyridazin-3-amine is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.67 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-chloro-N-(oxolan-2-ylmethyl)pyridazin-3-amine consists of a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms, attached to a chloro group and an oxolan-2-ylmethyl group .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Oxopropylation and Nucleophilic Reactions : Choi et al. (1997) explored the oxopropylation of dihalopyridazinones and studied the reaction of similar compounds with nucleophiles, providing insights into the chemical behavior of pyridazinone derivatives (Choi et al., 1997).
Amination Reactions : Garlapati et al. (2012) synthesized and utilized halo-cyclopropyl-quinazolinone derivatives for amination reactions with various amines, offering a perspective on the versatility of these compounds in creating new chemical entities (Garlapati et al., 2012).
Synthesis of Analgesic Agents : Aggarwal et al. (2020) reported the synthesis of pyrazoles as potential analgesic agents, highlighting the medicinal chemistry applications of pyridazinone derivatives (Aggarwal et al., 2020).
Biological and Medicinal Applications
Cytotoxic Agents in Cancer Research : Mamta et al. (2019) described the synthesis of triazolopyridazines and evaluated their cytotoxic activities against various cancer cell lines, showcasing the potential of these compounds in oncology research (Mamta et al., 2019).
HIV Type 1 Reverse Transcriptase Inhibitors : Heinisch et al. (1996) prepared benzodiazepinone derivatives structurally related to nevirapine, indicating the relevance of such compounds in antiviral research (Heinisch et al., 1996).
Electrophilic Amination of Amino Acids : A study by Hannachi et al. (2004) on the electrophilic amination of amino acids with N-Boc-oxaziridines, including derivatives of pyridazinone, highlights the utility of these compounds in amino acid modification (Hannachi et al., 2004).
Propriétés
IUPAC Name |
6-chloro-N-(oxolan-2-ylmethyl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-3-4-9(13-12-8)11-6-7-2-1-5-14-7/h3-4,7H,1-2,5-6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIWVJQIDOTSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(oxolan-2-ylmethyl)pyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B3043217.png)






![Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate](/img/structure/B3043229.png)
